
2-(((Tert-butyldimethylsilyl)oxy)methyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((Tert-butyldimethylsilyl)oxy)methyl)oxazole is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to an oxazole ring. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Tert-butyldimethylsilyl)oxy)methyl)oxazole typically involves the reaction of oxazole with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
2-(((Tert-butyldimethylsilyl)oxy)methyl)oxazole undergoes several types of chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution reagents: Such as tetrabutylammonium fluoride (TBAF) for deprotection of the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxazole N-oxides, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(((Tert-butyldimethylsilyl)oxy)methyl)oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(((Tert-butyldimethylsilyl)oxy)methyl)oxazole primarily involves the protection of hydroxyl groups through the formation of a stable silyl ether linkage. This protects the hydroxyl group from unwanted reactions during subsequent synthetic steps. The TBDMS group can be selectively removed under mild conditions, allowing for the regeneration of the free hydroxyl group .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(((Tert-butyldimethylsilyl)oxy)methyl)acetaldehyde
- 2-(((Tert-butyldimethylsilyl)oxy)methyl)ethanol
- 2-(((Tert-butyldimethylsilyl)oxy)methyl)phenol
Uniqueness
2-(((Tert-butyldimethylsilyl)oxy)methyl)oxazole is unique due to its oxazole ring, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the oxazole ring allows for specific interactions and reactions that are not possible with other TBDMS-protected compounds .
Propiedades
Fórmula molecular |
C10H19NO2Si |
|---|---|
Peso molecular |
213.35 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-(1,3-oxazol-2-ylmethoxy)silane |
InChI |
InChI=1S/C10H19NO2Si/c1-10(2,3)14(4,5)13-8-9-11-6-7-12-9/h6-7H,8H2,1-5H3 |
Clave InChI |
KBCGUSUZCCDVQX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1=NC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


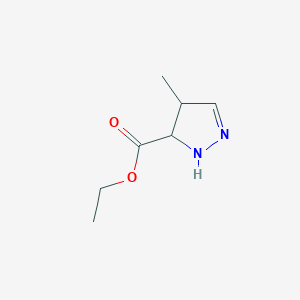
![3-(2-fluorobenzyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12853979.png)
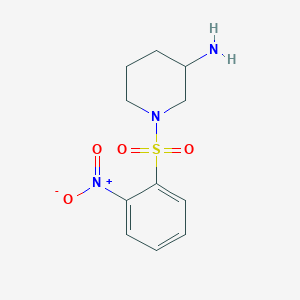
![N-Cyclopropyl-1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B12853982.png)
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12853987.png)
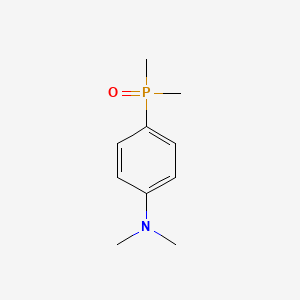
![4'-(4-Morpholinyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12854000.png)
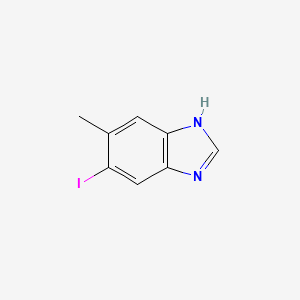
![2-(Chloromethyl)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12854015.png)
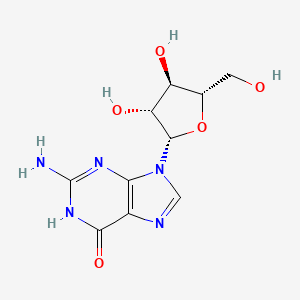
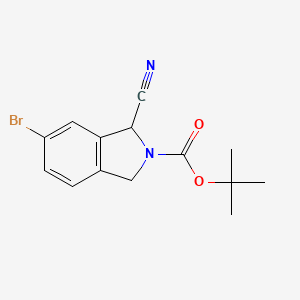
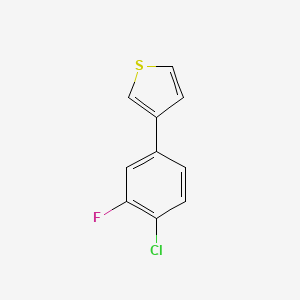
![2-(Bromomethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12854052.png)

